Clivorine Exhibits 3.3× Greater Cytotoxic Potency Than the Average of Three Major Retronecine-Type PAs in Human Hepatoma Huh-7.5 Cells
In a direct head-to-head MTT assay in Huh-7.5 human hepatoma cells, clivorine demonstrated a substantially lower 48-h IC50 (141.7 μM) compared to senecionine (509.7 μM), seneciphylline (491.9 μM), and monocrotaline (413.2 μM) [1]. The average IC50 for the three retronecine-type comparators was 471.6 μM, yielding a 3.3-fold potency advantage for clivorine. In a separate study using HepG2 cells, clivorine yielded an IC20 of 130 μM, which was substantially lower than that of retronecine-type PAs (senecionine IC20 = 340 μM, retrorsine IC20 = 270 μM, platyphylline IC20 = 850 μM) [2].
| Evidence Dimension | Cytotoxic potency in human hepatoma cells (48-h MTT viability assay) |
|---|---|
| Target Compound Data | Clivorine IC50 = 141.7 μM; additionally HepG2 IC20 = 130 μM |
| Comparator Or Baseline | Senecionine IC50 = 509.7 μM, Seneciphylline IC50 = 491.9 μM, Monocrotaline IC50 = 413.2 μM; Senecionine IC20 (HepG2) = 340 μM, Retrorsine IC20 = 270 μM |
| Quantified Difference | Clivorine IC50 is 3.3× lower than the average of three retronecine-type PAs; Clivorine IC20 is 2.1× lower than retrorsine IC20 |
| Conditions | Huh-7.5 cells, 48-h treatment, MTT assay; HepG2 cells, 24-h MTT assay |
Why This Matters
For dose-response studies requiring cytotoxicity benchmarks, clivorine achieves bioactivity at significantly lower working concentrations, reducing compound consumption and cost per experiment while providing greater dynamic range.
- [1] Liu W, Li X, Zhou B, Fang S, Ho W, Chen H, Liang H, Ye L, Tang J. Differential induction of apoptosis and autophagy by pyrrolizidine alkaloid clivorine in human hepatoma Huh-7.5 cells and its toxic implication. PLoS One. 2017;12(6):e0179379. doi:10.1371/journal.pone.0179379. IC50 data from Results section. View Source
- [2] Hessel-Pras S, Braeuning A, Lampen A. Table 3: IC50/IC20 values of PAs in various cell lines. Foods. 2024;13(3):536. doi:10.3390/foods13030536. Data from Table 3. View Source
